molecular formula C5H4N2O3 B1418105 6-Hydroxypyrimidine-4-carboxylic acid CAS No. 6299-87-2

6-Hydroxypyrimidine-4-carboxylic acid

Cat. No. B1418105
CAS RN: 6299-87-2
M. Wt: 140.1 g/mol
InChI Key: QYGHXDAYBIFGKI-UHFFFAOYSA-N
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Description

6-Hydroxypyrimidine-4-carboxylic acid (HPCA) is a heterocyclic organic compound containing a pyrimidine ring with a hydroxyl group at position 6 and a carboxylic acid group at position 4. It is also known as 6-oxo-1,6-dihydro-4-pyrimidinecarboxylic acid .


Molecular Structure Analysis

The molecular formula of HPCA is C5H4N2O3 . The InChI code is 1S/C5H4N2O3/c8-4-1-3(5(9)10)6-2-7-4/h1-2H,(H,9,10)(H,6,7,8) .


Physical And Chemical Properties Analysis

HPCA is a solid at room temperature . Its molecular weight is 140.1 .

Scientific Research Applications

Structural Applications in Chemistry

6-Hydroxypyrimidine-4-carboxylic acid has been studied for its role in forming structural polymers. For instance, its reaction with CuCl2 under different temperatures forms compounds with chain-like and layer-like structures, exhibiting tunable magnetic properties (Chen et al., 2011).

Antiviral and Antitumor Properties

Research has shown that derivatives of 6-hydroxypyrimidine have potential as antiviral and antitumor agents. For example, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, derived from 6-hydroxypyrimidine, have exhibited inhibitory effects on herpes and retroviruses (Holý et al., 2002). Another study synthesized new derivatives of 6-hydroxypyrimidine-4 (3Н)-one, showing promise in creating new biologically active substances, including antitumor agents (Kuvaeva et al., 2020).

Magnetic Properties and Material Science

Compounds involving 6-hydroxypyrimidine have been used to create metal-pyrimidine chains with interesting magnetic properties, such as antiferromagnetic coupling and spin-canting behavior (Jia et al., 2012).

Tautomeric Studies in Chemistry

The tautomeric equilibrium of 4-hydroxypyrimidine, closely related to 6-hydroxypyrimidine, with its ketonic forms has been a subject of study, providing insights into molecular structures and behaviors (Sánchez et al., 2007).

Antimicrobial Applications

Derivatives of 6-hydroxypyrimidine have been evaluated for their antimicrobial properties. A study examined the inhibitory action of these derivatives on the growth of various microorganisms (Roy et al., 1961).

Safety Evaluation in Food Contact Materials

The safety of 2,4-diamino-6-hydroxypyrimidine, a compound related to 6-hydroxypyrimidine, has been assessed for use in food contact materials, ensuring consumer safety (Flavourings, 2009).

Safety And Hazards

The safety information for HPCA includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 . This suggests that the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

6-oxo-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)6-2-7-4/h1-2H,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGHXDAYBIFGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286361
Record name 6-Hydroxypyrimidine-4-carboxylic acid
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Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxypyrimidine-4-carboxylic acid

CAS RN

6299-87-2
Record name 6-Hydroxypyrimidine-4-carboxylic acid
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Record name 6-Hydroxypyrimidine-4-carboxylic acid
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Record name 6-Hydroxy-4-pyrimidinecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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